6-Fluoro-4-methoxyquinoline
Overview
Description
6-Fluoro-4-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which 6-fluoro-4-methoxyquinoline is a part of, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
A study has shown that a similar compound, 6-fluoro, 4-hydroxy, 2-methylquinoline, interacts with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes
Result of Action
It’s known that quinoline derivatives can have a wide range of biological activities
Biochemical Analysis
Cellular Effects
Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
A study on a similar compound, 6-fluoro, 4-hydroxy, 2-methylquinoline, revealed a mix of static and dynamic fluorescence quenching mechanisms when interacting with titanium oxide nanoparticles
Dosage Effects in Animal Models
The effects of different dosages of 6-Fluoro-4-methoxyquinoline in animal models have not been reported in the literature. Studies on other quinolones have shown that dosage can significantly impact their effects , suggesting that similar studies on this compound could yield important insights.
Subcellular Localization
The subcellular localization of this compound is not known. Determining the subcellular localization of a compound can provide important insights into its function and activity. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methoxyquinoline typically involves the cyclization of fluorinated anilines with three-carbon reagents. One common method includes the reaction of 4-fluoroaniline with trifluoromethyl diketone, resulting in the formation of 6-fluoroquinolines . Other synthetic methods involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and the use of organometallic compounds .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization and cycloaddition reactions. The use of catalytic amounts of transition metals, such as silver salts, can enhance the yield and efficiency of the synthesis . Additionally, eco-friendly methods using ionic liquids and green reaction protocols are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-4-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its antimalarial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Comparison with Similar Compounds
- 6-Fluoroquinoline
- 4-Methoxyquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
Comparison: 6-Fluoro-4-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups on the quinoline ring. This dual substitution enhances its biological activity and provides distinct chemical properties compared to other similar compounds . For instance, while 6-fluoroquinoline and 4-methoxyquinoline each have individual applications, the combination of these substituents in this compound results in a compound with enhanced antibacterial and enzyme inhibitory properties .
Properties
IUPAC Name |
6-fluoro-4-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJDENBNMSTOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613278 | |
Record name | 6-Fluoro-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61293-17-2 | |
Record name | 6-Fluoro-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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